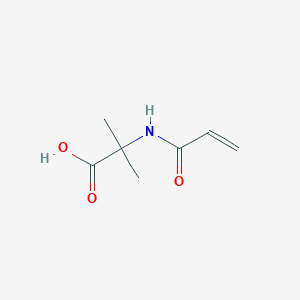

N-Acryloyl-2-methylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBFWDHYZMVTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314794 | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29513-50-6 | |

| Record name | NSC288647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Acryloyl-2-methylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acryloyl-2-methylalanine is a functionalized amino acid derivative that serves as a versatile monomer for the synthesis of advanced polymers with significant potential in biomedical and pharmaceutical applications. Its unique structure, combining a reactive acryloyl group with a chiral α,α-disubstituted amino acid moiety, imparts valuable properties to the resulting polymers, including biocompatibility, stimuli-responsiveness, and tailored mechanical characteristics. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, polymerization, and key characteristics. Detailed experimental protocols and in-depth discussions are presented to enable researchers and drug development professionals to effectively utilize this monomer in their work.

Introduction

The convergence of polymer chemistry and life sciences has led to the development of innovative materials with sophisticated biological functions. Among these, polymers derived from amino acids have garnered considerable attention due to their inherent biocompatibility and the potential for creating materials that can interact with biological systems in a controlled manner. This compound stands out as a promising building block in this field. The presence of the acryloyl group allows for its incorporation into polymer chains via various polymerization techniques, while the 2-methylalanine core offers steric hindrance that can influence polymer conformation and properties. This guide will delve into the fundamental chemical aspects of this compound, providing a robust foundation for its application in areas such as drug delivery, tissue engineering, and diagnostics.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Source |

| IUPAC Name | 2-(Acrylamido)-2-methylpropanoic acid | |

| Synonyms | N-Acryloyl-alpha-aminoisobutyric acid, 2-(Prop-2-enoylamino)-2-methylpropanoic acid | |

| CAS Number | 29513-50-6 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from typical properties of similar compounds |

| Melting Point | 196-197 °C | |

| Boiling Point | 370.7 ± 34.0 °C (Predicted) | |

| Solubility | Information on the solubility of amino acids and their derivatives suggests that this compound is likely to have some solubility in water and polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).[1][2][3] The presence of both a carboxylic acid and an amide group contributes to its polarity. However, specific quantitative solubility data is not readily available in the reviewed literature. |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 2-aminoisobutyric acid with acryloyl chloride. A general and efficient one-pot procedure for the synthesis of N-acryloyl-α-amino acids starting from a ketone has been patented, which can be adapted for this specific molecule.[4][5][6][7]

Conceptual Synthesis Workflow

The synthesis process involves the reaction of an amino acid with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Patented Methods)

This protocol is a representative procedure adapted from the general method for synthesizing N-acryloyl-α-amino acids.[4][5] Optimization may be required for specific laboratory conditions.

Materials:

-

2-Aminoisobutyric acid

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice bath

-

Magnetic stirrer

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 2-aminoisobutyric acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0 and 5 °C, using an ice bath. The amount of NaOH should be sufficient to neutralize the carboxylic acid and the HCl that will be generated.

-

Acylation: While vigorously stirring the solution, slowly add acryloyl chloride dropwise. The temperature should be carefully maintained below 15 °C to minimize hydrolysis of the acryloyl chloride.[6][7]

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[6][7]

-

Acidification: Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to obtain the final this compound.

Spectroscopic Characterization

1H NMR Spectroscopy (Expected)

-

Vinyl Protons: Three distinct signals in the range of 5.5-6.5 ppm, corresponding to the three protons of the acryloyl group. These will likely appear as doublets of doublets due to cis, trans, and geminal coupling.

-

Methyl Protons: A singlet in the range of 1.4-1.6 ppm, corresponding to the six equivalent protons of the two methyl groups on the α-carbon.

-

Amide Proton: A broad singlet in the range of 7.5-8.5 ppm, corresponding to the N-H proton. Its chemical shift can be highly dependent on the solvent and concentration.

-

Carboxylic Acid Proton: A very broad singlet at a chemical shift greater than 10 ppm, which may or may not be observable depending on the solvent and water content.

13C NMR Spectroscopy (Expected)

-

Carbonyl Carbons: Two signals in the downfield region. The amide carbonyl is expected around 165-170 ppm, and the carboxylic acid carbonyl is expected around 175-180 ppm.

-

Vinyl Carbons: Two signals in the range of 125-135 ppm.

-

α-Carbon: A signal around 55-60 ppm.

-

Methyl Carbons: A signal around 25-30 ppm.

FTIR Spectroscopy (Expected)

-

N-H Stretch: A broad band in the region of 3300-3400 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl absorption bands. The amide I band is expected around 1650-1680 cm⁻¹, and the carboxylic acid carbonyl stretch is expected around 1700-1730 cm⁻¹.

-

C=C Stretch: A band around 1620-1640 cm⁻¹.

-

O-H Stretch: A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to yield poly(this compound). Controlled/"living" radical polymerization techniques, such as Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of well-defined polymers from N-acryloyl amino acid monomers.[8][9] These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.

Conceptual Polymerization Workflow

The general principle involves the initiation of a radical species that then propagates by adding monomer units.

Caption: General workflow for the free-radical polymerization of this compound.

Detailed Experimental Protocol (Representative Free-Radical Polymerization)

This protocol provides a general procedure for the free-radical polymerization of this compound. For controlled polymerization, the addition of a suitable chain transfer agent (for RAFT) or a catalyst/ligand system (for ATRP) would be necessary.

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Methanol)

-

Schlenk flask or reaction vessel with a magnetic stir bar

-

Inert gas (Nitrogen or Argon)

-

Precipitation solvent (e.g., Diethyl ether or Hexane)

Procedure:

-

Monomer and Initiator Dissolution: In a Schlenk flask, dissolve this compound and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Place the reaction vessel in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction mixture under an inert atmosphere for a predetermined time (e.g., 6-24 hours).

-

Termination and Precipitation: Cool the reaction to room temperature and then precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Properties of Poly(this compound)

The polymer derived from this compound, poly(this compound), is expected to exhibit several interesting properties owing to its unique chemical structure.

-

Biocompatibility: As it is derived from an amino acid, the polymer is anticipated to have good biocompatibility, making it suitable for various biomedical applications.

-

Stimuli-Responsiveness: The presence of the carboxylic acid group in each repeating unit suggests that the polymer's solubility and conformation will be pH-responsive. At pH values above the pKa of the carboxylic acid, the polymer will be deprotonated and likely soluble in aqueous solutions. Below the pKa, the polymer will be protonated and may become less soluble.

-

Molecular Weight and Polydispersity: When synthesized via controlled radical polymerization techniques, poly(this compound) can be obtained with a predictable molecular weight and a narrow molecular weight distribution (Đ < 1.3).[8]

Applications in Research and Drug Development

The unique properties of this compound and its corresponding polymer make them attractive for a range of applications in the pharmaceutical and biomedical fields.

-

Drug Delivery: The pH-responsive nature of poly(this compound) can be exploited for the development of "smart" drug delivery systems. These systems can be designed to release an encapsulated drug in response to the specific pH of a target tissue, such as a tumor microenvironment or the acidic compartments within a cell.

-

Bioconjugation: The carboxylic acid groups along the polymer backbone provide convenient handles for the covalent attachment of drugs, targeting ligands, or imaging agents.

-

Hydrogels: Copolymers of this compound can be crosslinked to form hydrogels. These hydrogels can be designed to be sensitive to pH and other stimuli, making them suitable for applications in controlled release and as scaffolds for tissue engineering.

-

Surface Modification: The polymer can be grafted onto the surfaces of medical devices or nanoparticles to improve their biocompatibility and reduce non-specific protein adsorption.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling acrylamide derivatives and fine chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling the dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from light and sources of ignition.

Conclusion

This compound is a valuable monomer that offers a gateway to a class of functional polymers with significant promise for advanced biomedical applications. Its straightforward synthesis and amenability to controlled polymerization techniques allow for the creation of well-defined materials with tunable properties. As research in drug delivery and biomaterials continues to advance, the importance of versatile building blocks like this compound is expected to grow. This guide has provided a comprehensive overview of its chemical properties and handling, intended to facilitate its use in innovative research and development endeavors.

References

-

This compound. PubChem. [Link]

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 896-899.

- EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids.

- KR940011903B1 - Method for producing N-acryloyl-α-amino acid.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Method of preparing N-acryloyl-alpha-amino acids. European Patent Office. [Link]

- Edson, C. B., Liu, M., Totsingan, F., O'Berg, E., & Gross, R. A. (2023). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. Biomacromolecules, 24(4), 1869–1880.

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

- Li, G., Feng, W., Corrigan, N., Boyer, C., Wang, X., & Xu, J. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 10(3), 354-363.

- US4694103A - Method of preparing N-acryloyl-α-amino acids.

- Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(21), 7119–7129.

- Arkat, M., & Gholivand, K. (2007). On the synthesis of N-maleoyl amino acids in aqueous media: cautionary tales for the unwary traveller. ARKIVOC, 2007(14), 114-123.

- Sivashanmugan, K., & Nagendran, A. (2014). ATR‐FTIR spectrum of acrylamide monomers in DI water before treatment and of an HVACP treated sample, prepared in DI water. Plasma Processes and Polymers, 11(11), 1059-1066.

-

This compound | C7H11NO3 | CID 324198. PubChem. [Link]

- Xie, Y., Liu, D., Zhang, Y., & Ma, X. (2020). Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food. Food Chemistry, 327, 127059.

- Gaina, C., Gaina, V., & Stanciu, A. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (±)-phenylalanine-co-(D/L), (−/+) N-methacryloyloxyethyl-N′-2-hydroxybutyl (urea)] copolymers. Designed Monomers and Polymers, 17(5), 446-456.

- Medina-Pestana, J. L., & Garcia-Valls, R. (2021). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Foods, 10(11), 2638.

- Sela, M., & Katchalski, E. (1956). Poly(N-acryl amino acids): a new class of biologically active polyanions. Journal of the American Chemical Society, 78(16), 3986–3991.

- Mori, H., & Endo, T. (2006). Synthesis of poly(N-acryloyl-l-alanine) [poly (AAla)] via ATRP using two initiators. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 303-313.

- Plamper, F. A., & Richtering, W. (2012). Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3146-3154.

- Anton, A., Taton, D., & Lecommandoux, S. (2008). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Macromolecules, 41(10), 3545-3554.

- Imae, T., & Ikeda, S. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4475.

- Zhang, Y., & Wu, D. (2015). 1 H NMR (A) and 13 C NMR (B) spectra of P(NIPAM-co-AAD) copolymers. RSC advances, 5(71), 57731-57739.

- Sela, M., & Katchalski, E. (1956). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Journal of the American Chemical Society, 78(16), 3986–3991.

- Singh, B., & Sharma, D. K. (2015). FTIR and DFT spectra of Acrylamide, and peaks are marked with their whole number values. Journal of Molecular Structure, 1098, 333-339.

- de Oliveira, P. D., & de Oliveira, E. B. (2005). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Journal of the Brazilian Chemical Society, 16, 128-134.

- Vaca, H., & Van Oosten, A. (2019). a) FTIR spectra of polyacrylamide and poly(acrylamide‐co‐acrylic acid) hydrogels with the same amount of cross‐linking agent and 0% or 10% acrylic acid. b) FTIR spectra of hydrogels with the same amount of cross‐linking agent and varying acrylic acid content. Macromolecular Bioscience, 19(1), 1800249.

- Numata, K., & Osanai, Y. (2018). 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly) at di ff erent ratios produced with Ala-OBzl and Gly-OBzl. Polymer Chemistry, 9(32), 4343-4351.

- Gur'eva, L. L., et al. (2003). Synthesis and free-radical polymerization of water-soluble acrylamide monomers. Polymer Science, Series A, 45(1), 1-9.

-

Introduction to Polymers - Lecture 6.2 - Free radical polymerization. YouTube. [Link]

-

I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. VTechWorks. [Link]

Sources

- 1. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]

- 5. KR940011903B1 - Method for producing N-acryloyl-α-amino acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]

- 8. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of N-Acryloyl-2-methylalanine Monomer

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acryloyl-2-methylalanine in Polymer and Biomaterials Science

This compound is a vinyl monomer that incorporates the structural motif of α,α-disubstituted amino acids. This unique structural feature, specifically the gem-dimethyl group on the α-carbon, imparts significant steric hindrance. When polymerized, this monomer gives rise to polymers with restricted backbone mobility, leading to materials with distinct physical and chemical properties. These characteristics make polymers derived from this compound and its analogs promising candidates for a variety of specialized applications, including the development of novel drug delivery systems, responsive hydrogels, and advanced biomaterials. The synthesis of the monomer is therefore a critical first step for researchers exploring these applications.

This technical guide provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. It is designed to equip researchers with the necessary information to produce this valuable monomer with high purity and in good yield.

Synthetic Strategy: The Schotten-Baumann Reaction

The most common and effective method for the synthesis of this compound is the Schotten-Baumann reaction. This robust and versatile reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] In this specific application, 2-methylalanine is acylated using acryloyl chloride in an aqueous alkaline solution.[3][4]

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Deprotonation: The amino group of 2-methylalanine is deprotonated by the base (typically sodium hydroxide) to increase its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated 2-methylalanine attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

-

Protonation: The resulting product is protonated to yield the final this compound monomer.

The presence of a base is crucial for this reaction. It serves two primary purposes: to deprotonate the amine, making it a more potent nucleophile, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[5][6] The neutralization of HCl is essential to prevent the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Material | Grade | Supplier |

| 2-Methylalanine (2-aminoisobutyric acid) | ≥98% | e.g., TCI America, CymitQuimica[7][8] |

| Acryloyl chloride | ≥98% | Standard chemical supplier |

| Sodium hydroxide (NaOH) | Reagent grade | Standard chemical supplier |

| Hydrochloric acid (HCl) | Concentrated | Standard chemical supplier |

| Ethyl acetate | Reagent grade | Standard chemical supplier |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Standard chemical supplier |

| Ethanol | Reagent grade | Standard chemical supplier |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnels (2)

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

The following procedure is adapted from established protocols for the synthesis of N-acryloyl amino acids.[9]

-

Dissolution of 2-Methylalanine: In a three-necked round-bottom flask equipped with a magnetic stirrer and two dropping funnels, dissolve 2-methylalanine (e.g., 10.3 g, 0.1 mol) in a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in water (e.g., 100 mL). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Simultaneous Addition of Reagents: While vigorously stirring the cooled solution, simultaneously add acryloyl chloride (e.g., 9.05 g, 0.1 mol) from one dropping funnel and a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in water (e.g., 50 mL) from the other dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C and the pH of the solution between 9-10.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours, allowing it to slowly warm to room temperature.

-

Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

Purification

Purification of the crude this compound is essential to remove any unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum to a constant weight. A melting point of 196-197 °C is expected for the pure product.[10]

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized monomer. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons of the acryloyl group (typically in the range of 5.5-6.5 ppm), the amide proton (which may be broad and its chemical shift can be solvent-dependent), and the two methyl groups (which will appear as a singlet).

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with characteristic peaks for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the quaternary and methyl carbons of the 2-methylalanine moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Stretching vibration |

| N-H (Amide) | ~3300 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1700 | Stretching vibration |

| C=O (Amide I) | ~1650 | Stretching vibration |

| N-H (Amide II) | ~1550 | Bending vibration |

| C=C (Vinyl) | ~1630 | Stretching vibration |

The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target monomer.[1][13]

Visualization of the Synthetic Workflow

Logical Flow of the Synthesis

The overall process for the synthesis of this compound can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

Mechanistic Diagram of the Schotten-Baumann Reaction

The following diagram illustrates the key steps in the Schotten-Baumann reaction for the synthesis of this compound.

Caption: Mechanism of the Schotten-Baumann reaction.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and well-established method for producing this valuable monomer. By carefully controlling the reaction conditions, particularly temperature and pH, and by employing appropriate purification techniques, researchers can obtain a high-purity product suitable for polymerization and subsequent application in drug delivery, biomaterials, and other advanced fields. The characterization methods outlined in this guide provide a robust framework for verifying the successful synthesis of this compound, ensuring the quality and reliability of the starting material for further research and development.

References

-

ResearchGate. (n.d.). ¹H-NMR (500 MHz) spectrum of poly(N-acryloyl-l-alanine) [poly(AAla)]... Retrieved from [Link]

-

MDPI. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

- Xie, P., Liu, X., Cheng, R., Wu, Y., & Deng, J. (2014). pH-Sensitive Chiral Hydrogels Consisting of Poly(N-acryloyl-l-alanine) and β-Cyclodextrin: Preparation and Enantiodifferentiating Adsorption and Release Ability. Industrial & Engineering Chemistry Research, 53(20), 8069–8078.

-

The Royal Society of Chemistry. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

-

NIH. (n.d.). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Methylalanine | CAS 62-57-7. Retrieved from [Link]

-

ResearchGate. (2014). Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Retrieved from [Link]

-

YouTube. (2020). schotten baumann reaction/Chemical properties of aniline/organic nitrogen compounds/Vol 2/XII/TN. Retrieved from [Link]

-

NIH. (n.d.). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. methylalanine suppliers USA [americanchemicalsuppliers.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. publications.iupac.org [publications.iupac.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 2-Aminoisobutyric Acid 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. 2-Aminoisobutyric Acid (2-Methylalanine) | CymitQuimica [cymitquimica.com]

- 9. N-acryloyl-L-phenylalanine | C12H13NO3 | CID 14272438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 29513-50-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

N-Acryloyl-2-methylalanine (CAS 29513-50-6): A Comprehensive Technical Guide for Advanced Drug Delivery and Biomaterial Applications

Foreword: The Convergence of Smart Monomers and Advanced Therapeutics

In the landscape of modern drug development and tissue engineering, the demand for materials with precisely controlled properties and predictable biological interactions is paramount. N-Acryloyl-2-methylalanine (CAS 29513-50-6), a functionalized amino acid derivative, has emerged as a pivotal building block in the synthesis of "smart" polymers. Its unique molecular architecture, combining a polymerizable acryloyl group with a biocompatible amino acid moiety, offers a versatile platform for creating sophisticated hydrogels and other biomaterials. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its polymerization and application in cutting-edge research, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.

Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₇H₁₁NO₃, is a white solid at room temperature.[1] Its structure is characterized by three key functional groups: a vinyl group, which is susceptible to polymerization; a carboxylic acid group, which imparts pH-sensitivity; and an amide linkage to the 2-methylalanine backbone, which contributes to its biocompatibility.[2]

| Property | Value | Source |

| CAS Number | 29513-50-6 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Melting Point | 196-197 °C | [3] |

| Boiling Point (Predicted) | 370.7±34.0 °C | [3] |

| Density (Predicted) | 1.124±0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.75±0.10 | [3] |

Table 1: Physicochemical properties of this compound.

The presence of both a hydrogen bond donor (amide N-H) and acceptors (carbonyl and carboxyl oxygens) allows for the formation of extensive hydrogen bonding networks in the resulting polymers, influencing their mechanical properties and swelling behavior.

Synthesis of this compound: A Streamlined Approach

While traditional methods for synthesizing N-acryloyl-α-amino acids involve the acryloylation of the corresponding amino acid, a more efficient one-pot procedure starting from a ketone has been developed.[2][4] This method avoids the need to first synthesize the 2-methylalanine, making it a more direct and higher-yielding route.

One-Pot Synthesis from Acetone

This procedure involves three main steps conducted in a single reaction vessel: aminonitrile formation, acryloylation, and hydrolysis.

Sources

- 1. A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide [organic-chemistry.org]

- 2. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Molecular Structure of N-Acryloyl-2-methylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acryloyl-2-methylalanine, a functionalized amino acid derivative, serves as a critical monomer in the synthesis of advanced polymers, particularly for biomedical applications such as drug delivery and tissue engineering. Its unique molecular architecture, combining a polymerizable acryloyl group with a structurally rigid gem-dimethyl substituted amino acid, imparts valuable properties like pH-responsiveness and biocompatibility to the resulting macromolecules. This guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic techniques and computational insights. We will explore the causality behind experimental choices for its characterization, present validated protocols for its analysis and synthesis, and connect its structural features to its functional applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-(acrylamido)-2-methylpropanoic acid, is a synthetic monomer. The presence of both a vinyl group and a carboxylic acid makes it a versatile building block for functional polymers.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(acrylamido)-2-methylpropanoic acid | [3] |

| CAS Number | 29513-50-6 | [4][5][6] |

| Molecular Formula | C₇H₁₁NO₃ | [3][4][7] |

| Molecular Weight | 157.17 g/mol |[3][4][5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 196-197 °C | [4] |

| Boiling Point | 370.7 ± 34.0 °C (Predicted) | [4] |

| Appearance | White to off-white powder | N/A |

Rationale for Selection: The choice of 2-methylalanine as the amino acid core is significant. Unlike standard L-alanine, the substitution of the α-hydrogen with a second methyl group removes the chiral center. This simplifies polymer characterization by eliminating stereoisomerism in the monomer unit, leading to more uniform polymer structures.

Elucidation of the Molecular Structure

A molecule's function is dictated by its structure. For this compound, understanding the spatial arrangement and electronic properties of its functional groups is paramount to predicting its reactivity and the behavior of polymers derived from it.

Functional Group Analysis

The molecule's reactivity and properties are a composite of its constituent parts. A systematic breakdown reveals its potential.

Caption: Key functional groups of this compound.

-

Acryloyl Group: The vinyl (C=C) double bond is highly susceptible to free-radical polymerization, making it the primary site of reactivity for polymer synthesis.[8]

-

Amide Linkage: This group provides structural rigidity and is a site for hydrogen bonding, influencing polymer conformation and solubility.

-

Gem-Dimethyl Group: These two methyl groups on the α-carbon lock the backbone, restricting bond rotation and providing steric hindrance. This can affect polymer chain stiffness and interaction with solvents.

-

Carboxylic Acid: This is the key to the monomer's utility in "smart" materials. The acidic proton can dissociate in response to changes in pH, leading to electrostatic repulsion along the polymer chain and causing hydrogels to swell.[1][2]

Spectroscopic Characterization Protocols

Spectroscopy provides the empirical evidence for the proposed structure. The following are self-validating protocols for confirming the identity and purity of this compound.

Expertise Insight: NMR is the gold standard for structural elucidation of organic molecules. For this monomer, ¹H NMR confirms the presence and connectivity of all non-exchangeable protons, while ¹³C NMR verifies the carbon backbone. The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the molecule and its exchangeable amide (N-H) and acid (O-H) protons can be observed.

Table 3: Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.2 | Singlet | 1H | Amide (-NH) |

| 6.2 - 6.3 | Doublet of Doublets | 1H | Vinyl (=CH₂) |

| 6.0 - 6.1 | Doublet of Doublets | 1H | Vinyl (-CH=) |

| 5.5 - 5.6 | Doublet of Doublets | 1H | Vinyl (=CH₂) |

| 1.4 | Singlet | 6H | Gem-Dimethyl (-C(CH₃)₂) |

Step-by-Step Protocol for NMR Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H spectrum (e.g., 16-32 scans). Acquire a ¹³C spectrum (e.g., using a broadband decoupling pulse sequence like zgpg30) for an appropriate number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Expertise Insight: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies. The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1655 | Strong | C=O stretch (Amide I band) |

| ~1620 | Medium | C=C stretch (Vinyl) |

| ~1540 | Medium | N-H bend (Amide II band) |

Step-by-Step Protocol for ATR-FTIR:

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum (typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹).

-

Data Analysis: The resulting spectrum will be automatically ratioed against the background, yielding a clean absorbance spectrum for analysis.

Synthesis and Reactivity

A Validated Synthetic Pathway

The most common and reliable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of the amino acid with acryloyl chloride under alkaline conditions.[9]

Trustworthiness Insight: This protocol is self-validating because the pH control is critical. Maintaining a basic pH (9-10) ensures the amino group of 2-methylalanine is deprotonated and thus nucleophilic, while keeping the reaction medium aqueous allows for easy workup. The final product precipitates upon acidification, providing a straightforward purification step.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve 2-methylalanine (1.0 eq) in a 2 M sodium hydroxide solution in a flask and cool the mixture to 0 °C in an ice bath.

-

Addition: Slowly and concurrently add acryloyl chloride (1.05 eq) and a 2 M NaOH solution via two separate dropping funnels. Critically, monitor the pH and maintain it between 9 and 10 throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

-

Purification: Wash the reaction mixture with a non-polar solvent like diethyl ether to remove any unreacted acryloyl chloride.

-

Precipitation: Cool the aqueous layer again in an ice bath and acidify to pH 2 using cold 6 M hydrochloric acid. A white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Reactivity and Polymerization

The primary utility of this compound is as a monomer for free-radical polymerization. This process can be initiated by thermal initiators (like AIBN) or redox systems to create poly(this compound). The resulting polymer is a polyacid. At low pH, the carboxylic acid groups are protonated, and the polymer chains are relatively collapsed. As the pH increases past the polymer's effective pKa, the carboxyl groups deprotonate to carboxylates. The resulting negative charges along the polymer backbone lead to electrostatic repulsion, causing the polymer chains to uncoil and, in the case of a cross-linked hydrogel, to swell significantly. This pH-responsive behavior is central to its use in controlled drug release and sensor applications.[10][11]

Conclusion

The molecular structure of this compound is a deliberate combination of a polymerizable vinyl group, a stabilizing amide linkage, a sterically hindering gem-dimethyl group, and a pH-sensitive carboxylic acid. This unique architecture, confirmed by robust spectroscopic methods like NMR and FTIR, directly translates into its function as a valuable monomer for creating "smart" polymers. The protocols outlined in this guide provide a validated framework for the synthesis and characterization of this molecule, empowering researchers in the development of next-generation materials for advanced biomedical applications.

References

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

This compound | C7H11NO3 | CID 324198. PubChem, National Institutes of Health. [Link]

-

N-acryloyl-l-alanine methyl ester | C7H11NO3 | CID 11564512. PubChem, National Institutes of Health. [Link]

-

pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties. RSC Publishing. [Link]

-

pH and temperature responsive hydrogels of poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-methacrylic acid): Synthesis and swelling characteristics. Semantic Scholar. [Link]

-

N-Acryloyl-2-phenylalanine | C12H13NO3 | CID 76852146. PubChem, National Institutes of Health. [Link]

-

Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. The Royal Society of Chemistry. [Link]

-

N-acryloyl-beta-alanine | C6H9NO3 | CID 324231. PubChem, National Institutes of Health. [Link]

-

pH and temperature responsive hydrogels of poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-methacrylic acid): Synthesis and swelling characteristics. ResearchGate. [Link]

-

N-acryloyl-L-phenylalanine | C12H13NO3 | CID 14272438. PubChem, National Institutes of Health. [Link]

-

Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs. The Royal Society of Chemistry. [Link]

-

pH-Responsive Polyzwitterions: A Comparative Study of Acrylamide-Based Polyampholyte Terpolymers and Polybetaine Copolymers. The Aquila Digital Community. [Link]

-

pH-responsive ampholytic terpolymers of acrylamide, sodium 3-acrylamido-3-methylbutanoate, and (3-acrylamidopropyl)trimethylammonium chloride. II. Solution properties. ResearchGate. [Link]

-

(PDF) Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]

-

Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. ResearchGate. [Link]

Sources

- 1. pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 29513-50-6 [m.chemicalbook.com]

- 5. synchem.de [synchem.de]

- 6. This compound | 29513-50-6 [chemicalbook.com]

- 7. This compound | C7H11NO3 | CID 324198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Poly(N-Acryloyl-2-methylalanine)

This guide provides an in-depth exploration of the physical properties of poly(N-Acryloyl-2-methylalanine), a polymer with significant potential in biomedical applications such as drug delivery and tissue engineering. As a member of the poly(N-acryloyl amino acid) family, its structure, incorporating a carboxylic acid moiety and a dimethyl group, dictates a unique combination of properties. This document is intended for researchers, scientists, and professionals in drug development, offering a technical foundation for the synthesis, characterization, and application of this promising polymer.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic polymer derived from the monomer this compound. The presence of the carboxylic acid group suggests pH-responsive behavior and potential for hydrogen bonding, while the geminal dimethyl groups on the backbone introduce steric hindrance, which can influence chain flexibility and, consequently, its thermal and solution properties. The controlled synthesis of this polymer allows for the tuning of its molecular weight and distribution, which are critical parameters for its end-use applications.[1]

The monomer, this compound, is a crystalline solid with the following properties:

| Property | Value |

| CAS Number | 29513-50-6 |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

Synthesis and Molecular Weight Characterization

The synthesis of poly(N-acryloyl amino acid)s with well-defined architectures is crucial for tailoring their physical properties. Modern controlled/living radical polymerization techniques are particularly well-suited for this purpose due to their tolerance to functional groups.

Synthesis via Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization

PET-RAFT polymerization is a powerful method for synthesizing poly(this compound) with controlled molecular weights and narrow molecular weight distributions (Đ < 1.20).[1] This technique utilizes a photocatalyst to mediate the polymerization under mild conditions, offering excellent control over the polymer chain growth. The ability to directly polymerize monomers with unprotected carboxylic acid moieties in solvents like methanol provides a facile route to well-defined homopolymers and block copolymers.[1]

Experimental Workflow for PET-RAFT Polymerization:

Caption: Workflow for the synthesis of poly(this compound) via PET-RAFT.

Molecular Weight and Polydispersity

The molecular weight and polydispersity index (Đ) of poly(this compound) are critical parameters that influence its physical properties, including solubility, viscosity, and thermal behavior. These are typically determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Protocol for GPC/SEC Analysis:

-

Sample Preparation: Dissolve a known concentration of the polymer (e.g., 1-2 mg/mL) in the chosen mobile phase. Ensure complete dissolution.

-

Mobile Phase: Select a suitable solvent that fully dissolves the polymer and is compatible with the GPC/SEC columns. For polar polymers, solvents like Dimethylformamide (DMF) or aqueous buffers are often used.

-

Instrumentation:

-

Pump and Degasser

-

Autosampler

-

Column oven (to maintain a constant temperature)

-

GPC/SEC columns suitable for the expected molecular weight range and solvent.

-

Detectors: A differential refractive index (RI) detector is common. A multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.

-

-

Calibration: Calibrate the system using polymer standards with known molecular weights and narrow distributions (e.g., polystyrene or poly(methyl methacrylate) standards).

-

Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

Solubility Profile

The solubility of poly(this compound) is governed by the interplay between the hydrophilic carboxylic acid group and the relatively hydrophobic polymer backbone with dimethyl groups. The carboxylic acid moiety suggests that the polymer's solubility will be highly dependent on the pH of aqueous solutions.

Expected Solubility Behavior:

-

Aqueous Solutions: Expected to be soluble in water at neutral to alkaline pH due to the deprotonation of the carboxylic acid groups, leading to electrostatic repulsion between the polymer chains. At acidic pH, protonation of the carboxyl groups would likely decrease solubility.

-

Polar Organic Solvents: Likely to be soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylacetamide (DMAc). Solubility in polar protic solvents like methanol and ethanol may be possible.

-

Nonpolar Organic Solvents: Expected to be insoluble in nonpolar solvents like hexane and toluene.

Table of Expected Solubility:

| Solvent | Expected Solubility |

| Water (pH > 7) | Soluble |

| Water (pH < 7) | Sparingly soluble to Insoluble |

| Methanol | Potentially Soluble |

| Ethanol | Potentially Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Likely Insoluble |

| Chloroform | Likely Insoluble |

| Hexane | Insoluble |

This table represents expected trends based on the polymer's structure. Experimental verification is necessary.

Thermal Properties

The thermal stability and transitions of poly(this compound) are important for its processing and application. The key thermal properties are the glass transition temperature (Tg) and the thermal decomposition temperature (Td).

Glass Transition Temperature (Tg)

The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the bulky dimethyl groups on the polymer backbone is expected to restrict chain mobility, potentially leading to a relatively high Tg compared to unsubstituted poly(N-acryloyl amino acid)s.

Protocol for Differential Scanning Calorimetry (DSC) Analysis:

-

Sample Preparation: Accurately weigh a small amount of the dry polymer (typically 5-10 mg) into an aluminum DSC pan.

-

Instrumentation: A differential scanning calorimeter.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg to erase the polymer's thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

-

Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.

-

-

Data Analysis: The Tg is identified as the midpoint of the step-change in the heat flow curve.

Thermal Decomposition (Td)

The thermal decomposition temperature indicates the onset of polymer degradation. This is a critical parameter for determining the upper temperature limit for processing and storage.

Protocol for Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed amount of the dry polymer (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature can be reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss).

Solution Properties

The behavior of poly(this compound) in solution is critical for applications where it is dissolved or in a hydrated state.

Hydrodynamic Radius (Rh)

The hydrodynamic radius is the effective radius of the polymer coil in solution. It is influenced by the polymer's molecular weight, conformation, and its interaction with the solvent.

Protocol for Dynamic Light Scattering (DLS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the polymer (e.g., 0.1-1 mg/mL) in a suitable solvent. The solution must be free of dust and aggregates, which can be achieved by filtering through a sub-micron filter (e.g., 0.22 µm).

-

Instrumentation: A dynamic light scattering instrument equipped with a laser source and a correlator.

-

Measurement: Place the sample in the instrument and allow it to equilibrate to the desired temperature. The instrument measures the fluctuations in scattered light intensity over time.

-

Data Analysis: The correlator analyzes the intensity fluctuations to determine the diffusion coefficient of the polymer coils. The hydrodynamic radius is then calculated using the Stokes-Einstein equation.

Relationship between Polymer Properties and Characterization Techniques:

Caption: Key physical properties and the primary techniques for their characterization.

Conclusion

Poly(this compound) is a polymer with a versatile chemical structure that suggests a range of interesting physical properties. Its synthesis via controlled radical polymerization techniques allows for precise control over its molecular architecture. While specific experimental data for the homopolymer is emerging, its expected pH-responsive solubility, thermal stability, and solution behavior make it a compelling candidate for advanced biomedical applications. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of this polymer, enabling researchers to tailor its properties for specific functional requirements.

References

-

Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, Royal Society of Chemistry. [Link]

-

2-Acrylamido-2-methylpropane sulfonic acid. Wikipedia. [Link]

-

Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. MDPI. [Link]

-

Solubility of polymers. Polymer Source. [Link]

-

Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers. Scientific Research Publishing. [Link]

-

Thermal analysis of polymeric materials. ResearchGate. [Link]

Sources

Biocompatibility of N-Acryloyl-2-methylalanine Based Polymers: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Amino Acid-Based Polymers in Biomedical Applications

In the quest for advanced biomaterials, polymers derived from amino acids have emerged as a highly promising class of materials. Their inherent biocompatibility, tunable properties, and resemblance to biological macromolecules make them ideal candidates for a wide range of applications, from drug delivery systems to tissue engineering scaffolds. Among these, N-Acryloyl-2-methylalanine (AMBA) based polymers are gaining attention for their unique structural features. The presence of the gem-dimethyl group on the α-carbon is anticipated to impart increased hydrolytic stability and altered polymer chain dynamics compared to other N-acryloyl amino acid-based polymers. This technical guide provides a comprehensive overview of the biocompatibility of AMBA-based polymers, drawing upon established knowledge of analogous N-acryloyl amino acid polymers to build a predictive framework for their biological performance. While direct biocompatibility studies on poly(AMBA) are not yet widely published, this guide will equip researchers and drug development professionals with the foundational knowledge and experimental strategies necessary to evaluate and utilize this novel polymer system.

I. Synthesis and Physicochemical Characterization of Poly(AMBA)

The journey to establishing the biocompatibility of a polymer begins with its synthesis and a thorough understanding of its physicochemical properties. These characteristics are intrinsically linked to how the material will interact with a biological environment.

A. Monomer Synthesis: this compound (AMBA)

The synthesis of N-acryloyl-α-amino acids can be achieved through various methods. A notable approach involves the use of a ketone as a starting material in a one-pot procedure. This method is advantageous as it often proceeds in aqueous media with high yields, and the product can be isolated via filtration[1][2]. The synthesis of AMBA, also known as N-Acryloyl-2-aminoisobutyric acid, would likely follow a similar pathway, starting from acetone. The general steps are outlined below:

-

Formation of an Aminonitrile: Reaction of a ketone (acetone for AMBA) with an ammonium salt and a cyanide salt in an aqueous medium to form an aminonitrile[1].

-

Acryloylation: The resulting aminonitrile is then reacted with acryloyl chloride in aqueous media to yield an acrylamidonitrile[1][2].

-

Hydrolysis: Finally, the acrylamidonitrile is hydrolyzed using an aqueous acid to produce the N-acryloyl-α-amino acid, in this case, this compound[1][2].

The availability of this compound from commercial suppliers further facilitates research into its polymerization and biocompatibility[3].

B. Polymerization of AMBA

Polymers based on N-acryloyl amino acids are typically synthesized through free-radical polymerization[4][5][6]. Controlled radical polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, offer precise control over molecular weight and narrow molecular weight distributions (Mw/Mn < 1.20) under mild conditions[7]. This level of control is crucial as polymer chain length and uniformity can significantly impact biocompatibility.

A general workflow for the polymerization of AMBA is depicted below:

Caption: General workflow for the synthesis of poly(this compound).

C. Physicochemical Characterization

A comprehensive characterization of the resulting poly(AMBA) is a prerequisite for any biocompatibility assessment. Key parameters to investigate include:

| Parameter | Analytical Technique(s) | Rationale for Biocompatibility Assessment |

| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Influences degradation rate, cellular uptake, and immunogenicity. |

| Chemical Structure and Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the polymer structure and identifies any residual monomers or impurities that could cause toxicity. |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines thermal stability and phase transitions, which are important for processing and in vivo performance. |

| Hydrophilicity/Hydrophobicity | Contact Angle Measurement, Water Uptake Studies | Affects protein adsorption, cell adhesion, and the foreign body response. |

| Degradation Profile | In vitro degradation studies in physiological buffers (e.g., PBS at 37°C) | Identifies degradation products and their potential toxicity. |

II. In Vitro Biocompatibility Assessment: The First Line of Evidence

In vitro assays provide the initial and fundamental assessment of a material's biocompatibility by evaluating its effects on cells in a controlled laboratory setting. These tests are crucial for screening materials and identifying potential toxicity before proceeding to more complex and costly in vivo studies. The evaluation of poly(AMBA) should follow the guidelines established by the International Organization for Standardization (ISO) 10993 series for the biological evaluation of medical devices[8].

A. Cytotoxicity: Assessing the Impact on Cell Viability

Cytotoxicity assays are designed to determine the potential of a material to cause cell death or inhibit cell growth. A standard and widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Assay for Poly(AMBA) Cytotoxicity

-

Material Extraction: Prepare extracts of poly(AMBA) by incubating the polymer in cell culture medium (e.g., DMEM) for a defined period (e.g., 24, 48, 72 hours) at 37°C, following ISO 10993-12 guidelines.

-

Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts (a standard cell line for cytotoxicity testing), in a 96-well plate and allow them to adhere and grow for 24 hours[9][10][11].

-

Exposure to Extracts: Replace the culture medium with the poly(AMBA) extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

-

Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Caption: Workflow for the MTT cytotoxicity assay of poly(AMBA).

Expected Outcome: Based on studies of other N-acryloyl amino acid-based polymers, such as poly(N-acryloyl glycine) nanoparticles, poly(AMBA) is expected to exhibit low cytotoxicity, with cell viability remaining high even at significant concentrations[12][13].

B. Hemocompatibility: Interaction with Blood Components

For applications involving direct contact with blood, such as drug delivery systems, assessing the hemocompatibility of poly(AMBA) is critical. The primary concern is hemolysis, the rupture of red blood cells.

Experimental Protocol: Hemolysis Assay

-

Blood Collection: Obtain fresh whole blood from a healthy donor.

-

Red Blood Cell (RBC) Preparation: Isolate and wash RBCs by centrifugation and resuspend them in phosphate-buffered saline (PBS).

-

Incubation: Incubate poly(AMBA) samples of varying concentrations with the RBC suspension at 37°C for a specified time (e.g., 2 hours). Include a positive control (e.g., Triton X-100) and a negative control (PBS).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Expected Outcome: Hydrogels based on acrylamide and its derivatives generally exhibit good hemocompatibility, with low hemolysis rates[14]. It is anticipated that poly(AMBA) will also show a low hemolytic potential.

| In Vitro Test | Key Parameter Measured | Expected Outcome for Poly(AMBA) (based on analogs) |

| Cytotoxicity (MTT Assay) | Cell Viability (%) | High (>80%) |

| Hemocompatibility (Hemolysis Assay) | Hemolysis (%) | Low (<5%) |

III. In Vivo Biocompatibility: Assessing the Host Response

While in vitro tests provide valuable initial data, the ultimate assessment of biocompatibility requires in vivo studies. These studies evaluate the local tissue response to the implanted material over time, providing insights into inflammation, tissue integration, and any potential long-term adverse effects.

A. Inflammatory and Foreign Body Response

The implantation of any foreign material into the body will elicit an inflammatory response. A biocompatible material should induce a minimal and transient inflammatory reaction that resolves over time, leading to proper tissue healing and integration.

Experimental Protocol: Subcutaneous Implantation in a Rodent Model

-

Material Preparation: Prepare sterile poly(AMBA) implants (e.g., hydrogel discs).

-

Animal Model: Use a suitable animal model, such as rats or mice.

-

Implantation: Surgically implant the poly(AMBA) samples into the subcutaneous tissue of the animals.

-

Explantation and Histology: At various time points (e.g., 1, 4, and 12 weeks), explant the implants along with the surrounding tissue. Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's Trichrome staining).

-

Histopathological Evaluation: A qualified pathologist should evaluate the tissue sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (collagen deposition), and tissue integration.

Caption: Workflow for in vivo biocompatibility assessment of poly(AMBA).

Expected Outcome: Based on in vivo studies of acrylamide-based hydrogels and poly(N-acryloyl glycine) nanoparticles, poly(AMBA) is expected to be well-tolerated, inducing a mild initial inflammatory response that subsides over time, with minimal fibrous capsule formation[9][12][13]. Studies on poly(N-acryloyl glycine) nanoparticles have shown anti-inflammatory properties and promotion of wound healing, suggesting that poly(AMBA) may also possess beneficial biological activities[12][13].

B. Biodegradation and Biocompatibility of Degradation Products

For biodegradable polymers, it is crucial to assess the biocompatibility of their degradation products. The degradation of poly(AMBA) is expected to occur through hydrolysis of the amide bond in the side chain and potentially the polymer backbone. The primary degradation product of the side chain would be 2-methylalanine (α-aminoisobutyric acid), a non-proteinogenic amino acid. The toxicity of these degradation products should be evaluated using in vitro cytotoxicity assays.

IV. Future Directions and Conclusion

While this guide provides a comprehensive framework for evaluating the biocompatibility of this compound based polymers, it is essential to acknowledge the need for direct experimental evidence. Future research should focus on:

-

Direct Biocompatibility Studies: Performing the in vitro and in vivo studies outlined in this guide specifically on poly(AMBA) of varying molecular weights and architectures.

-

Mechanism of Interaction: Investigating the specific cellular and molecular mechanisms by which poly(AMBA) interacts with biological systems.

-

Long-Term Biocompatibility: Conducting long-term implantation studies to assess the chronic tissue response and the fate of the polymer and its degradation products.

References

-

Bories, C., et al. (2018). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Molecules, 23(10), 2686. [Link]

-

Wang, X., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 11(3), 569-576. [Link]

-

Gupta, P. S., et al. (2021). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 13(30), 13036-13051. [Link]

-

International Organization for Standardization. (2018). ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]

- Not available.

-

Gupta, P. S., et al. (2023). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Materials Advances, 4(17), 3584-3598. [Link]

- Not available.

-

Saraydin, D., et al. (2004). In vivo biocompatibility of radiation induced acrylamide and acrylamide/maleic acid hydrogels. Journal of Materials Science: Materials in Medicine, 15(8), 883-887. [Link]

- Heilmann, S. M., & Rasmussen, J. K. (1987). U.S. Patent No. 4,694,103. Washington, DC: U.S.

- Not available.

- Not available.

-

Spadaro, G., et al. (2019). Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line. Materials, 12(21), 3596. [Link]

-

Sela, M., et al. (2002). Poly(N-acryl amino acids): a new class of biologically active polyanions. Journal of medicinal chemistry, 45(25), 5533-5540. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Heilmann, S. M., & Rasmussen, J. K. (1990). EP Patent No. 0,246,849.

- Not available.

- Not available.

- Not available.

- Not available.

Sources

- 1. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]

- 2. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]

- 3. synchem.de [synchem.de]

- 4. mdpi.com [mdpi.com]

- 5. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of N-Acryloyl-2-methylalanine in Different Solvents

Abstract